N-cyclobutyl-3-methoxy-4-methylaniline
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Overview
Description
N-cyclobutyl-3-methoxy-4-methylaniline is an organic compound that belongs to the class of anilines It features a cyclobutyl group attached to the nitrogen atom, a methoxy group at the third position, and a methyl group at the fourth position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-3-methoxy-4-methylaniline typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 3-methoxy-4-methylaniline, is prepared through nitration of 3-methoxytoluene followed by reduction of the nitro group.
Cyclobutylation: The aniline derivative undergoes a cyclobutylation reaction, where a cyclobutyl halide (e.g., cyclobutyl bromide) reacts with the aniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-3-methoxy-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the methoxy group, forming a simpler aniline derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 3-methoxy-4-methylbenzaldehyde or 3-methoxy-4-methylbenzoic acid.
Reduction: Formation of N-cyclobutylaniline.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-cyclobutyl-3-methoxy-4-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclobutyl-3-methoxy-4-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methyl groups on the benzene ring can influence the compound’s binding affinity and specificity, while the cyclobutyl group may affect its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N-cyclobutyl-3-methoxyaniline: Lacks the methyl group at the fourth position.
N-cyclobutyl-4-methylaniline: Lacks the methoxy group at the third position.
N-cyclobutyl-3,4-dimethylaniline: Has an additional methyl group instead of a methoxy group.
Uniqueness
N-cyclobutyl-3-methoxy-4-methylaniline is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the cyclobutyl group attached to the nitrogen atom provides a distinct structural framework that can be exploited for various applications.
Properties
IUPAC Name |
N-cyclobutyl-3-methoxy-4-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-6-7-11(8-12(9)14-2)13-10-4-3-5-10/h6-8,10,13H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWIXIKDZLNSHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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